molecular formula C8H12O2 B6208754 3-(1-methoxyprop-2-yn-1-yl)oxolane CAS No. 2703781-21-7

3-(1-methoxyprop-2-yn-1-yl)oxolane

Cat. No.: B6208754
CAS No.: 2703781-21-7
M. Wt: 140.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methoxyprop-2-yn-1-yl)oxolane typically involves the reaction of 3-bromoprop-1-yne with 3-methoxy-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-methoxyprop-2-yn-1-yl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-methoxyprop-2-yn-1-yl)oxolane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-methoxyprop-2-yn-1-yl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The methoxypropynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological molecules. The oxolane ring provides stability and enhances the compound’s ability to interact with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methoxyprop-2-yn-1-yl)oxolane is unique due to the presence of both the oxolane ring and the methoxypropynyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2703781-21-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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